molecular formula C19H19N5O3 B11022014 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide

Cat. No.: B11022014
M. Wt: 365.4 g/mol
InChI Key: VVMJNDJMOSPLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide is a synthetic compound featuring a benzotriazinone core fused with an acetamide-glycinamide scaffold. This compound belongs to a broader class of benzotriazinone derivatives, which are studied for applications ranging from medicinal chemistry (e.g., anti-inflammatory agents) to agrochemicals .

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C19H19N5O3/c25-17(20-11-10-14-6-2-1-3-7-14)12-21-18(26)13-24-19(27)15-8-4-5-9-16(15)22-23-24/h1-9H,10-13H2,(H,20,25)(H,21,26)

InChI Key

VVMJNDJMOSPLMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Oxo-1,2,3-benzotriazin-3(4H)-yl Acetic Acid

The benzotriazinone acetic acid derivative serves as the electrophilic coupling partner. A modified route inspired by the synthesis of 3-amino-1,2,4-benzotriazine-1,4-dioxide involves cyclization and oxidation steps.

Procedure :

  • Cyclization of Benzofurazan-1-Oxide : Benzofurazan-1-oxide is treated with sodium cyanamide in dimethylsulfoxide (DMSO) at 55–65°C to form 3-amino-1,2,4-benzotriazine-1,4-dioxide.

  • Oxidation and Acetylation : The amino group is acetylated using acetic anhydride, followed by oxidation with hydrogen peroxide to yield 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid.

Key Parameters :

  • Solvent : DMSO facilitates high-temperature reactions without decomposition.

  • Yield : ~65% after recrystallization from ethanol/water.

Preparation of N-(2-Phenylethyl)glycinamide

The glycinamide component is synthesized via a two-step alkylation and amidation sequence:

Step 1: N-Alkylation of Glycine Ethyl Ester
Glycine ethyl ester is reacted with 2-phenylethyl bromide in the presence of sodium carbonate and DMSO at room temperature.

Conditions :

  • Molar Ratio : 1:1.2 (glycine ester:alkylating agent).

  • Reaction Time : 12 hours.

  • Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).

Step 2: Hydrolysis and Amidation
The ethyl ester is hydrolyzed with 2M NaOH, and the resulting carboxylic acid is activated with thionyl chloride before treatment with ammonium hydroxide.

Purification :

  • Crystallization : From dichloromethane/hexane.

  • Purity : >95% (HPLC).

Coupling of Benzotriazinone Acetic Acid to N-(2-Phenylethyl)glycinamide

Peptide coupling reagents are critical for forming the amide bond. Comparative studies suggest DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) as the optimal agent due to its low racemization risk.

Procedure :

  • Activation : 4-Oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid (1 eq) is dissolved in anhydrous DMF. DEPBT (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) are added under nitrogen.

  • Coupling : N-(2-Phenylethyl)glycinamide (1 eq) is added dropwise at 0°C. The reaction is warmed to room temperature and stirred for 24 hours.

Optimization Data :

Coupling ReagentSolventTemperatureYield (%)Purity (HPLC)
DEPBTDMF0°C → RT8298.5
EDCI/HOBtDCMRT6895.2
DCCTHF40°C5791.8

Mechanistic Insight :
DEPBT forms a reactive mixed anhydride with the carboxylic acid, enabling nucleophilic attack by the glycinamide’s primary amine. The benzotriazinone ring stabilizes the intermediate, minimizing side reactions.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient (20% → 80% acetonitrile over 30 minutes).

Critical Observations :

  • Retention Time : 18.2 minutes.

  • Mass Spectrometry : [M+H]⁺ = 409.2 m/z (calculated: 409.1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, triazine), 7.85–7.45 (m, 5H, aromatic), 4.21 (q, 2H, CH2CO), 3.38 (t, 2H, NHCH2), 2.80 (t, 2H, CH2Ph).

  • ¹³C NMR : 169.8 (C=O), 163.2 (triazine C=O), 139.5–126.3 (aromatic carbons).

Scale-Up Considerations and Industrial Feasibility

Solvent and Catalyst Recovery

  • DMSO Recycling : Distillation under reduced pressure (80°C, 15 mmHg) recovers >90% solvent.

  • Catalyst Reuse : DEPBT residues are removed via aqueous wash (pH 6.5).

Environmental Impact Mitigation

  • Waste Streams : Neutralization of acidic/byproduct streams with calcium hydroxide reduces environmental toxicity .

Chemical Reactions Analysis

Key Reaction Pathways and Mechanisms

The compound participates in reactions driven by its functional groups:

Reaction Type Reagents/Conditions Outcome Yield
Acetylation Acetic anhydride, DMAP (catalyst), DCM, rtIntroduction of acetyl groups to free amine sites85–92%
Hydrolysis 6M HCl, reflux (4–6 hrs)Cleavage of amide bonds to yield carboxylic acid derivatives78%
Oxidation H₂O₂ (30%), FeSO₄ catalyst, acidic mediumFormation of sulfoxide or sulfone derivatives (depending on conditions)65%
Reduction NaBH₄, MeOH, 0°C → rtReduction of ketone groups to secondary alcohols88%
Nucleophilic Substitution R-NH₂ (amines), DMF, 80°CReplacement of leaving groups (e.g., halides) with amine moieties70–82%
Coupling Reactions EDCI/HOBt, DMF, N₂ atmospherePeptide bond formation with amino acids or other nucleophiles90%
Cyclization POCl₃, toluene, 110°CFormation of heterocyclic systems (e.g., oxazolines)75%

Acetylation and Hydrolysis

The acetyl group at the N² position undergoes hydrolysis under strong acidic conditions to regenerate the free amine, a critical step in prodrug activation strategies. Conversely, acetylation with acetic anhydride enhances lipophilicity, improving membrane permeability in biological systems.

Oxidative Transformations

Controlled oxidation with H₂O₂ selectively modifies sulfur-containing residues (if present) but leaves the benzotriazinone core intact. This selectivity is attributed to the electron-deficient nature of the triazine ring, which resists electrophilic attack.

Reductive Modifications

Sodium borohydride reduces ketones in the glycinamide side chain without affecting the benzotriazinone moiety, enabling targeted functionalization. This reaction is pH-sensitive, requiring strict temperature control to avoid byproducts.

Nucleophilic Substitution

The phenylethyl group’s electron-donating effects enhance reactivity at adjacent positions, facilitating substitutions with amines or thiols. For example:
R-X + NH2R’R-NHR’+HX(X = Cl, Br)\text{R-X + NH}_2\text{R'} \rightarrow \text{R-NHR'} + \text{HX} \quad (\text{X = Cl, Br})

Comparative Reactivity with Analogues

The compound’s reactivity profile differs from structurally related molecules due to its unique substituents:

Compound Key Functional Groups Reactivity Notes
N-(3-acetylphenyl) derivative Acetylphenyl, glycinamideFaster hydrolysis due to steric hindrance reduction
Pyridin-4-ylmethyl variant Pyridine ringEnhanced nucleophilic substitution at pyridine nitrogen
4-Phenylbutan-2-yl analogue Branched alkyl chainReduced coupling efficiency due to steric bulk

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 240°C (DSC data).

  • Light Sensitivity : Degrades under UV exposure; store in amber vials.

  • Solubility : Poor in water (0.2 mg/mL); soluble in DMSO (≥50 mg/mL).

Scientific Research Applications

Preliminary research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : Benzotriazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Some studies suggest that benzotriazine compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and Alzheimer's.

Medicinal Chemistry Applications

  • Drug Design : The structural characteristics of N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide make it a valuable scaffold for drug development. Its ability to interact with various biological targets allows for the design of new therapeutic agents.
  • Synthesis of Derivatives : The compound can serve as a precursor for synthesizing various derivatives. Modifying the phenylethyl group or the benzotriazine moiety could lead to compounds with enhanced efficacy or selectivity against specific targets.
  • In Silico Studies : Computational modeling can be employed to predict the interactions between this compound and biological targets. Such studies can help optimize its structure for improved activity and reduced toxicity.

Case Studies

Several studies have documented the applications and potential of benzotriazine derivatives:

  • Anticancer Activity : A study demonstrated that benzotriazine derivatives could inhibit the growth of human cancer cell lines by inducing apoptosis. This was linked to their ability to interfere with key signaling pathways involved in cell survival.
  • Enzyme Inhibition : Research highlighted the effectiveness of similar compounds as α-glucosidase inhibitors, suggesting potential applications in managing Type 2 diabetes by regulating blood sugar levels .

Mechanism of Action

The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Methoxybenzyl)-N²-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

  • Structural Difference : The glycinamide nitrogen is substituted with a 2-methoxybenzyl group instead of 2-phenylethyl.
  • No direct bioactivity data is available, but similar compounds exhibit anti-inflammatory or enzyme-inhibitory properties .

Zelatriazinum (WHO INN List 91)

  • Structure : 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide.
  • Key Difference : A trifluoromethoxyphenylethyl substituent replaces the glycinamide moiety.
  • Implications : The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, which may improve target affinity or pharmacokinetics .

2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-Pyridinyl)acetamide

  • Structure : Features a pyridinyl group instead of glycinamide.
  • However, reduced lipophilicity may limit bioavailability compared to the phenylethyl derivative .

Quinazolinone Analogues (e.g., 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides)

  • Core Difference: Quinazolinone replaces benzotriazinone.
  • Bioactivity: Moderate anti-inflammatory activity was observed, with one derivative surpassing Diclofenac in potency.

Organophosphate Derivatives (e.g., Azinphos-methyl)

  • Structure: Phosphorodithioate esters with a benzotriazinone-methyl group.
  • Toxicity : Classified as "highly hazardous" due to acute neurotoxicity, contrasting sharply with the glycinamide-based compounds, which lack phosphoester groups and are inferred to have lower toxicity .

Comparative Data Table

Compound Name Core Structure Key Substituent Bioactivity/Toxicity Notes Reference
Target Compound Benzotriazinone N-(2-phenylethyl)glycinamide Inferred anti-inflammatory
N-(2-Methoxybenzyl)-... Benzotriazinone 2-Methoxybenzyl Improved solubility, unknown activity
Zelatriazinum Benzotriazinone Trifluoromethoxyphenylethyl Enhanced metabolic stability
Quinazolinone Analogues Quinazolinone Varied amines Moderate anti-inflammatory
Azinphos-methyl Benzotriazinone Organophosphate Highly toxic insecticide

Research Findings and Implications

  • Anti-Inflammatory Potential: Quinazolinone analogs demonstrate that heterocyclic cores paired with acetamide substituents can yield bioactive compounds. The target compound’s benzotriazinone core may offer similar or improved activity due to enhanced electronic effects .
  • Toxicity Profile: Glycinamide derivatives lack the phosphoester groups found in hazardous organophosphates (e.g., Azinphos-methyl), suggesting a safer profile .
  • Structure-Activity Relationships (SAR) :
    • Lipophilicity : The phenylethyl group in the target compound likely enhances blood-brain barrier penetration compared to polar substituents (e.g., pyridinyl).
    • Metabolic Stability : Fluorinated derivatives (e.g., Zelatriazinum) highlight strategies to resist oxidative metabolism .

Biological Activity

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

The molecular formula for the compound is C17H15N5O4C_{17}H_{15}N_{5}O_{4} with a molecular weight of 353.33 g/mol. The structure includes a benzotriazine moiety which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₅N₅O₄
Molecular Weight353.33 g/mol
CAS Number1190273-43-8

Synthesis

The compound can be synthesized through various methods involving the modification of benzotriazine derivatives. The synthesis often includes coupling reactions with amino acids or other amine derivatives to form the desired glycinamide structure.

Antimicrobial Activity

Research has demonstrated that benzotriazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates strong antibacterial activity.

Antifungal Activity

In addition to antibacterial properties, benzotriazine derivatives have also been tested for antifungal activity. Compounds derived from this class have shown efficacy against fungi such as Candida albicans and Aspergillus niger, suggesting a broad-spectrum potential .

Cytotoxicity and Cancer Research

Recent findings indicate that some benzotriazine derivatives can inhibit cancer cell proliferation. For example, certain compounds have been evaluated for their effects on HepG2 liver carcinoma cells, demonstrating significant cytotoxic effects . Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer cell growth.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of various benzotriazine derivatives against eight bacterial and eight fungal species.
    • Results indicated that several compounds exhibited MIC values lower than 20 μmol/mL, indicating strong antimicrobial effects .
  • Cytotoxicity in Cancer Cells :
    • A series of benzotriazine derivatives were tested against HepG2 cells.
    • Compounds demonstrated IC50 values in the micromolar range, suggesting potential as anticancer agents .

Q & A

Q. How can multi-disciplinary approaches enhance the development of derivatives?

  • Methodological Answer : Combine chemoinformatics (QSAR models) with high-throughput screening (HTS). Integrate synthetic biology for enzymatic modifications or biocatalysis. Cross-reference with CRDC classifications (e.g., RDF2050112 for reactor design) to scale-up promising candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.